molecular formula C15H24N4O3 B4372433 1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4372433
M. Wt: 308.38 g/mol
InChI Key: VWMVKGDBWKYPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring and a piperidyl group

Preparation Methods

The synthesis of 1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2,2,6,6-tetramethyl-4-piperidylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperidyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the piperidyl group, making it less complex and potentially less active in certain biological assays.

    2,2,6,6-Tetramethyl-4-piperidylamine: This compound lacks the pyrazole ring, which may reduce its utility in organic synthesis and biological applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

1-methyl-5-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-14(2)6-9(7-15(3,4)18-14)17-12(20)11-10(13(21)22)8-16-19(11)5/h8-9,18H,6-7H2,1-5H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMVKGDBWKYPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=NN2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

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